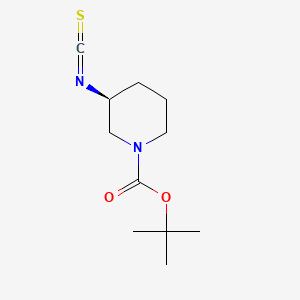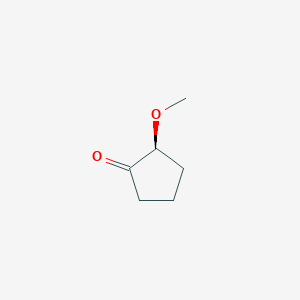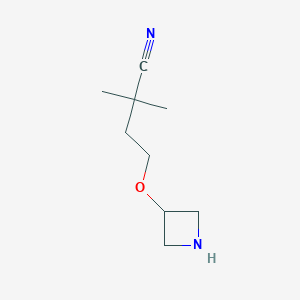
3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid: is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts acylation to attach the butanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining consistency and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its structure allows for the investigation of interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism by which 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The presence of chloro and fluoro groups can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanol
- 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanal
- 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutylamine
Uniqueness
Compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid stands out due to its carboxylic acid functional group. This group imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications. The combination of chloro, fluoro, and trifluoromethyl groups further enhances its properties, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C10H7ClF4O2 |
|---|---|
Peso molecular |
270.61 g/mol |
Nombre IUPAC |
3-(2-chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7ClF4O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17) |
Clave InChI |
HIQNBMIBYUISAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
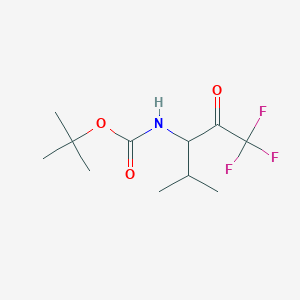
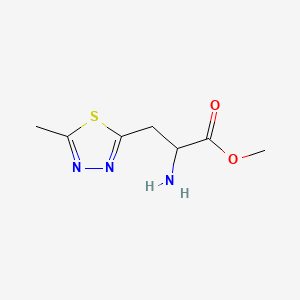
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)

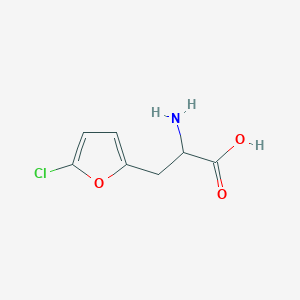
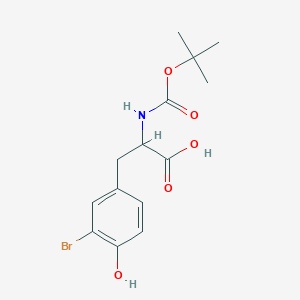
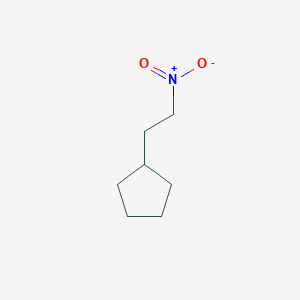
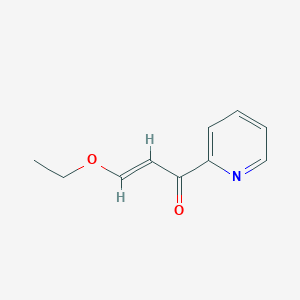
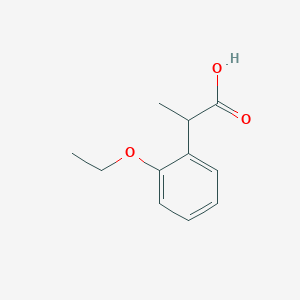
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
